molecular formula C13H24Cl2O2 B14378876 Propanoic acid, 2,2-dichloro-, decyl ester CAS No. 89876-41-5

Propanoic acid, 2,2-dichloro-, decyl ester

Cat. No.: B14378876
CAS No.: 89876-41-5
M. Wt: 283.2 g/mol
InChI Key: HCPBEFHGQZVRQJ-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dichloro-, decyl ester is an organic compound with the molecular formula C13H24Cl2O2 It is an ester derived from propanoic acid and decanol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dichloro-, decyl ester typically involves the esterification of 2,2-dichloropropanoic acid with decanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dichloro-, decyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,2-dichloropropanoic acid and decanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Hydrolysis: 2,2-dichloropropanoic acid and decanol.

    Reduction: 2,2-dichloropropanol and decanol.

    Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2,2-dichloro-, decyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dichloro-, decyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release 2,2-dichloropropanoic acid, which may interact with specific enzymes or cellular pathways. The chlorine atoms in the compound can also participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, decyl ester: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

    Propanoic acid, 2-methyl-, decyl ester: Contains a methyl group instead of chlorine atoms, leading to different biological and chemical behavior.

    Propanoic acid, 2,3-dichloro-, methyl ester: Has a shorter alkyl chain and different substitution pattern, affecting its reactivity and applications.

Uniqueness

Propanoic acid, 2,2-dichloro-, decyl ester is unique due to the presence of two chlorine atoms on the propanoic acid moiety. This structural feature imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. The decyl ester group also contributes to its lipophilicity, influencing its solubility and interactions with biological membranes.

Properties

CAS No.

89876-41-5

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

decyl 2,2-dichloropropanoate

InChI

InChI=1S/C13H24Cl2O2/c1-3-4-5-6-7-8-9-10-11-17-12(16)13(2,14)15/h3-11H2,1-2H3

InChI Key

HCPBEFHGQZVRQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(C)(Cl)Cl

Origin of Product

United States

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